3-Fluoroquinoline-5-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-fluoroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHPFWYDCWXBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoroquinoline 5 Carboxylic Acid and Its Analogues
Established Synthetic Pathways for Quinoline (B57606) Carboxylic Acids
Several classical name reactions provide the foundational routes to the quinoline core. While not all directly yield the 3-fluoro-5-carboxylic acid substitution pattern, their adaptability and historical significance make them the starting point for designing synthetic pathways toward this target and its analogues.
Gould–Jacobs Reaction Derivatives
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from an aniline (B41778) and an alkoxy methylenemalonic ester or a related derivative. wikipedia.org The process begins with the condensation of the aniline with the malonic ester derivative, followed by a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgmdpi.com Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.orgquimicaorganica.org
To synthesize fluorinated analogues, a fluorinated aniline can be used as the starting material. For instance, the use of a meta-substituted aniline with an electron-donating group is known to be effective for this reaction. wikipedia.org The initial product of the cyclization is a quinoline-3-carboxylic acid ester, which could potentially be a precursor to the desired substitution pattern, although the final decarboxylation step removes this group in the traditional sequence. mdpi.com
The primary steps of the Gould-Jacobs reaction are:
Condensation: Aniline or a substituted aniline reacts with a malonic acid derivative like diethyl ethoxymethylenemalonate. wikipedia.org
Cyclization: The resulting intermediate undergoes thermal annulation to form the quinoline ring. wikipedia.org This step often requires high temperatures. jasco.ro
Saponification and Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is then typically removed by heating to yield a 4-hydroxyquinoline. wikipedia.org
While this reaction traditionally yields 4-hydroxyquinolines after decarboxylation, the 4-hydroxy-3-carboxy-quinoline intermediate is a key access point to further derivatization.
Pfitzinger Reaction Modifications
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. The synthesis involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group under basic conditions. nih.govdaneshyari.comwikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an isatoic acid intermediate. wikipedia.orgui.ac.id This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org
Modifications of this reaction allow for the synthesis of a diverse range of substituted quinoline-4-carboxylic acids. nih.govchemicalpapers.com By selecting an appropriately substituted isatin (e.g., a fluoro-isatin), one can introduce a fluorine atom onto the benzene (B151609) portion of the quinoline ring. nih.gov While the Pfitzinger reaction characteristically places the carboxylic acid at the C4 position, it is a cornerstone for producing the quinoline carboxylic acid scaffold. nih.govui.ac.id For example, novel quinoline-imidazole hybrids have been synthesized using a Pfitzinger approach to generate the key quinoline-4-carboxylic acid intermediate. researchgate.net
A general representation of the Pfitzinger reaction is shown in the table below, illustrating the condensation of isatin with a ketone.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| Isatin | Ketone (with α-methylene) | Base (e.g., KOH), Ethanol/Water | 2,3-disubstituted quinoline-4-carboxylic acid |
This table illustrates the general components of the Pfitzinger reaction. wikipedia.orgui.ac.id
Doebner Synthesis Adaptations
The Doebner synthesis is a three-component reaction that combines an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. jptcp.comwikipedia.org This method is a powerful alternative to the Pfitzinger reaction for accessing this class of compounds. wikipedia.org The mechanism is believed to proceed either through an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org In both proposed pathways, subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org
A significant advantage of the Doebner reaction is the wide variety of substituted anilines that can be used. nih.gov This allows for the direct incorporation of substituents like fluorine onto the quinoline ring system. Researchers have developed protocols for anilines bearing electron-withdrawing groups, which are typically less reactive under conventional conditions, thereby expanding the scope of accessible fluorinated quinoline carboxylic acids. nih.gov
The table below summarizes findings from a study on the Doebner hydrogen-transfer reaction, showcasing the synthesis of various substituted quinoline-4-carboxylic acids.
Table 1: Synthesis of Substituted Quinoline-4-carboxylic Acids via Doebner Reaction
| Aniline Derivative | Aldehyde | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-(trifluoromethoxy)aniline | Benzaldehyde | MeCN | 65 | 78 |
| 4-Fluoroaniline | 4-Chlorobenzaldehyde | MeCN | 65 | 89 |
| 4-Chloroaniline | 4-Methoxybenzaldehyde | MeCN | 65 | 95 |
| Aniline | 4-(Trifluoromethyl)benzaldehyde | MeCN | 65 | 88 |
Data sourced from a study on Doebner hydrogen-transfer reactions for synthesizing substituted quinolines. nih.gov
Contemporary and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. For quinoline synthesis, this has led to the widespread adoption of techniques like microwave-assisted synthesis.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like quinolines. acs.orgresearchgate.net By directly coupling microwave energy with the molecules in the reaction mixture, MAOS can lead to rapid heating, significantly reduced reaction times, and often improved product yields and purity compared to conventional heating methods. nih.govrsc.orgrsc.org
Many of the established quinoline syntheses have been successfully adapted to microwave conditions. For example, the Gould-Jacobs reaction, which traditionally requires high temperatures and long reaction times for the cyclization step, can be performed in minutes with microwave irradiation, leading to higher yields. jasco.roresearchgate.net Similarly, microwave-assisted Doebner and Pfitzinger reactions have been reported, demonstrating the broad applicability of this technology. daneshyari.comnih.gov The combination of multi-component reactions with microwave assistance offers a particularly efficient and sustainable route to complex molecules. acs.org
The following table compares the synthesis of a quinoline derivative using conventional heating versus microwave irradiation, illustrating the typical advantages of MAOS.
Table 2: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | Reflux | Several hours | Low |
| Microwave Irradiation | 250 | 20 min | 15 |
| Microwave Irradiation | 300 | 5 min | 47 |
Data adapted from studies on the Gould-Jacobs reaction, showing significantly reduced reaction times and improved yields with microwave heating. jasco.roresearchgate.net
A specific synthetic protocol for a close analogue, 5-fluoroquinolone-3-carboxylic acid, involves a multi-step sequence starting from 2,6-difluoro-3-iodobenzoate. tandfonline.comtandfonline.com The key steps include condensation with N,N-dimethylformamide dimethyl acetal, substitution with an appropriate amine, cyclization using a base, and final hydrolysis of the resulting ester to afford the target carboxylic acid. tandfonline.comtandfonline.com This modern approach highlights the move towards tailored, multi-step syntheses for accessing specific, highly functionalized quinoline derivatives.
Green Chemistry Principles in Fluoroquinoline Synthesis
The application of green chemistry principles to the synthesis of fluoroquinolones is driven by the need for more sustainable and environmentally benign chemical processes. tandfonline.combohrium.comresearchgate.net Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. nih.gov In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less toxic reagents and solvents. bohrium.comresearchgate.net
Key green strategies applicable to the synthesis of 3-fluoroquinoline-5-carboxylic acid and its analogues include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a primary focus. tandfonline.combohrium.comresearchgate.net For instance, one-pot three-component condensation reactions for the synthesis of quinoline derivatives have been successfully carried out in an ethanol-water mixture. tandfonline.com
Catalyst-Free and Solvent-Free Reactions: Whenever possible, performing reactions without a catalyst or solvent minimizes waste and simplifies purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to shorter reaction times and higher yields in the absence of traditional solvents. tandfonline.com
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, and minimizing waste. bohrium.com The development of MCRs for the synthesis of highly substituted quinolines is an active area of research. bohrium.com
The adoption of these green chemistry principles is crucial for the sustainable production of this compound and its derivatives, aligning chemical synthesis with environmental responsibility.
Catalytic Methodologies for Enhanced Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions. In the context of fluoroquinolone synthesis, various catalytic systems have been explored to improve upon traditional methods.
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively used for the functionalization of the quinoline core through C-H activation. nih.govmdpi.com These methods allow for the direct introduction of various functional groups at specific positions of the quinoline ring, avoiding the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H activation has been employed for the C8-functionalization of quinolines. nih.govacs.org
Beyond transition metals, organocatalysis has also emerged as a powerful tool in quinoline synthesis. Organocatalysts are small organic molecules that can catalyze reactions with high efficiency and stereoselectivity. Their use often avoids the issues of metal contamination in the final product.
Nanoporous Isopolyoxomolybdate Catalysis
While specific applications of nanoporous isopolyoxomolybdate catalysis in the synthesis of this compound are not extensively documented, the broader class of polyoxometalates (POMs) has shown significant promise as catalysts in the synthesis of N-heterocycles. tandfonline.com POMs are a class of metal-oxygen clusters that can be tailored for specific catalytic applications. Their properties, such as high thermal stability and tunable acidity, make them attractive for various organic transformations.
Isopolyoxomolybdates, a subclass of POMs, can be designed to have nanoporous structures, providing a high surface area and accessible catalytic sites. These materials can act as solid acid catalysts, promoting cyclization and condensation reactions that are key steps in quinoline synthesis. The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Further research into the application of nanoporous isopolyoxomolybdate catalysts for the synthesis of specifically substituted fluoroquinolones like this compound is a promising avenue for developing more efficient and sustainable synthetic routes.
Regioselective Functionalization and Derivatization Strategies
The ability to selectively introduce functional groups at specific positions of the this compound core is essential for creating a library of analogues with diverse properties. Regioselective functionalization allows for the fine-tuning of the molecule's electronic and steric properties, which can have a profound impact on its biological activity or material characteristics.
Modifications at the Quinoline Nitrogen (N-1) Position
While specific examples for this compound are not abundant in the literature, general methods for the N-alkylation of quinazolinones, a related class of heterocycles, have been reported. These methods often involve the use of an alkylating agent in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, favoring either N-alkylation or O-alkylation.
Substitution and Cyclization Reactions at the Carboxylic Acid (C-3/C-5) Moiety
The carboxylic acid groups at the C-3 and C-5 positions are versatile handles for a wide range of chemical transformations. These groups can be converted into a variety of other functional groups, such as esters, amides, and nitriles, or they can participate in cyclization reactions to form fused heterocyclic systems.
The C-3 carboxylic acid group of fluoroquinolones can be readily modified. For example, it can be converted to an ester or an amide, or it can be used as a starting point for the synthesis of various 3-heteroaryl fluoroquinolone hybrids. These modifications can significantly alter the molecule's properties and biological activity.
The carboxylic acid at the C-5 position also offers opportunities for derivatization. One important reaction is intramolecular cyclization. For instance, diesters can undergo a Dieckmann condensation to form cyclic β-keto esters. libretexts.org This type of reaction could potentially be applied to a suitably derivatized 3-fluoroquinoline (B1210502) dicarboxylic acid to construct a new ring fused to the quinoline core. The formation of such fused systems can lead to novel molecular architectures with unique properties.
Decarboxylation is another important reaction of quinoline carboxylic acids, which can be used to introduce other functional groups at the position of the carboxyl group.
Diversification of the Quinoline Core through C-7 and C-8 Modifications
The C-7 and C-8 positions of the quinoline core are prime targets for diversification, as substituents at these positions are known to significantly influence the biological activity of fluoroquinolones. Direct C-H activation has emerged as a powerful strategy for the regioselective functionalization of these positions.
Transition-metal-catalyzed C-H functionalization allows for the introduction of a wide range of substituents at the C-7 and C-8 positions. For example, rhodium-catalyzed C-H activation has been successfully employed for the C-8 functionalization of quinolines. nih.govacs.org This approach offers a direct and atom-economical way to introduce aryl, alkyl, and other functional groups.
Similarly, methods for the selective functionalization of the C-7 position have been developed. These often rely on the use of directing groups to guide the metal catalyst to the desired position. The ability to selectively modify both the C-7 and C-8 positions provides a powerful tool for creating a diverse library of this compound analogues for structure-activity relationship studies.
Comprehensive Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insights into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework. For the structural confirmation of 3-Fluoroquinoline-5-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of a related compound, 6-fluoro-2-methylquinoline-3-carboxylic acid, shows distinct signals that can be used for comparative purposes. chemicalbook.com The acidic proton of the carboxylic acid group in such compounds typically appears as a broad singlet at a downfield chemical shift, often above 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The aromatic protons on the quinoline (B57606) ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the fluorine and carboxylic acid substituents.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~13.0 | br s | - | 1H | COOH |
| ~8.9 | d | ~2.0 | 1H | H-2 |
| ~8.5 | d | ~4.5 | 1H | H-4 |
| ~8.2 | dd | ~8.5, 1.5 | 1H | H-6 |
| ~7.8 | t | ~8.0 | 1H | H-7 |
| ~8.0 | d | ~7.5 | 1H | H-8 |
Note: This table presents hypothetical data based on known chemical shift ranges for similar structures. Actual experimental values are required for definitive assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon backbone of a molecule. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid group in quinoline derivatives is typically observed in the range of 165-185 ppm. pressbooks.pub Aromatic carbons and those bonded to the electronegative fluorine atom will also have characteristic chemical shifts. researchgate.net The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | C-F Coupling (J) Hz | Assignment |
| ~168.0 | - | COOH |
| ~155.0 | d, ¹JCF ≈ 250 | C-3 |
| ~148.0 | - | C-8a |
| ~135.0 | d, ³JCF ≈ 10 | C-4 |
| ~132.0 | - | C-7 |
| ~130.0 | - | C-5 |
| ~128.0 | d, ²JCF ≈ 20 | C-2 |
| ~125.0 | - | C-4a |
| ~122.0 | d, ³JCF ≈ 5 | C-6 |
| ~118.0 | d, ²JCF ≈ 25 | C-8 |
Note: This table presents hypothetical data based on known chemical shift ranges and typical C-F coupling constants. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the quinoline ring system. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. libretexts.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. Carboxylic acids exhibit a very characteristic broad O-H stretching vibration in the region of 2500-3300 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the carboxylic acid group typically appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.pub The C-F bond will also show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-F stretch |
| ~1300 | Medium | C-O stretch |
Note: This table presents expected absorption ranges based on known functional group frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation. The molecular weight of this compound (C₁₀H₆FNO₂) is 191.16 g/mol . nih.gov In the mass spectrum, a peak corresponding to the molecular ion [M]⁺ would be expected at m/z 191. Other significant fragments could arise from the loss of the carboxylic acid group (-COOH, loss of 45 amu) or the fluorine atom.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. In positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺.
Given the molecular formula of this compound as C₁₀H₆FNO₂, the calculated monoisotopic mass is 191.0383 g/mol . Therefore, the ESI-MS spectrum is anticipated to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 192.0456, corresponding to the [M+H]⁺ ion.
Further fragmentation of the parent ion under tandem mass spectrometry (MS/MS) conditions would likely involve the neutral loss of water (H₂O) and carbon monoxide (CO), which are characteristic fragmentation pathways for quinolone structures. This would result in fragment ions at m/z values corresponding to [M+H-H₂O]⁺ and [M+H-CO]⁺. For instance, analysis of similar, more complex 5-fluoroquinolone-3-carboxylic acid derivatives has shown the [M+H]⁺ ion as a primary peak in their ESI-MS spectra. tandfonline.com
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 192.0456 |
| [M+H-H₂O]⁺ | 174.0350 |
| [M+H-CO]⁺ | 164.0501 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) employs a high-energy electron beam to ionize the sample, leading to extensive fragmentation. This technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
For this compound, the molecular ion peak (M⁺) is expected at an m/z of 191. The fragmentation pattern would likely be dominated by cleavages characteristic of carboxylic acids and aromatic systems. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion, and the loss of a carboxyl group (•COOH), leading to an [M-45]⁺ ion. libretexts.org The stability of the aromatic quinoline ring would also influence the fragmentation, potentially leading to characteristic ring fissions.
Table 2: Predicted Major EI-MS Fragments for this compound
| Fragment Ion | Predicted m/z | Neutral Loss |
| [C₁₀H₆FNO₂]⁺ | 191 | - |
| [C₁₀H₅FNO]⁺ | 174 | •OH |
| [C₉H₆FN]⁺ | 146 | •COOH |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinolone ring system, which is the core chromophore in this compound, gives rise to characteristic absorption bands in the UV region.
The UV-Vis spectrum of quinolones is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. For instance, the closely related fluoroquinolone, ciprofloxacin (B1669076), exhibits absorption maxima at approximately 277 nm, 316 nm, and 331 nm in aqueous solutions. nih.gov These absorptions are attributed to the electronic transitions within the quinoline ring and its substituents. It is expected that this compound will display a similar absorption profile due to the shared quinolone chromophore. Unconjugated carboxylic acids generally absorb around 210 nm, which is often outside the practical range of many spectrophotometers. libretexts.org
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (λmax) |
| π → π | 270 - 290 nm |
| n → π | 310 - 340 nm |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a compound. This provides experimental confirmation of the empirical and molecular formula of this compound.
The molecular formula of this compound is C₁₀H₆FNO₂. Based on this, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the synthesized compound. For example, the elemental analysis of a synthesized derivative, 6-(3-chloro-2-fluorobenzyl)-5-fluoro-4-oxo-1-(4-(trifluoromethyl)phenyl)-1,4-dihydroquinoline-3-carboxylic acid, showed experimental values that were in close agreement with the calculated percentages. tandfonline.com
Table 4: Elemental Composition of this compound (C₁₀H₆FNO₂)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 62.84 |
| Hydrogen (H) | 3.16 |
| Fluorine (F) | 9.94 |
| Nitrogen (N) | 7.33 |
| Oxygen (O) | 16.74 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 3-Fluoroquinoline-5-carboxylic acid, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This optimized structure is the basis for calculating various electronic properties. A comprehensive DFT study, which has been performed for other quinolone derivatives, would provide information on bond lengths, bond angles, and dihedral angles. researchgate.net These parameters are crucial for understanding the molecule's shape and steric properties.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, FMO analysis would predict its reactivity and potential for engaging in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes to show how data from an FMO analysis would be presented. Specific values for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. acs.org The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. mdpi.com For this compound, an MEP map would identify the likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for its binding to biological targets. acs.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov
Ligand-Target Protein Interactions
In the context of this compound, molecular docking studies would be used to predict its binding mode within the active site of a target protein, such as DNA gyrase or topoisomerase II, which are common targets for fluoroquinolone antibiotics. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov Such studies have been instrumental in understanding the activity of other fluoroquinolones. researchgate.netnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations also provide a score that estimates the binding affinity of the ligand for the protein. nih.gov A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity. By simulating the docking of this compound into the active site of a target protein, researchers could predict its inhibitory potential.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Target Protein | Data not available |
| Binding Affinity (kcal/mol) | Data not available |
| Interacting Amino Acid Residues | Data not available |
| Type of Interactions | Data not available |
Note: This table illustrates the typical output of a molecular docking study. Specific data for this compound is not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Investigations
QSAR models are mathematical constructions that correlate the chemical structure of a compound with its biological activity. For the derivatives of the this compound scaffold, these studies are crucial for optimizing their therapeutic potential by identifying key molecular features that govern their efficacy.
The development of predictive QSAR models for derivatives of this compound involves a systematic approach. Initially, a dataset of these compounds with their experimentally determined biological activities is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into various categories, including constitutional, topological, geometrical, and quantum-chemical parameters.
Researchers have explored the biological activities of various quinolone-3-carboxylic acid derivatives, including those with a fluorine atom at different positions. For instance, a study on a series of novel quinolone-3-carboxylic acids with a fluorine atom at the C-5 position was conducted to evaluate their potential as HIV-1 integrase inhibitors. The compounds exhibited a wide range of anti-HIV activity, with the most potent compound showing an EC₅₀ value of 0.032 μM against the wild-type virus. nih.gov Preliminary structure-activity relationship analysis of these 5-fluoroquinolone-3-carboxylic acids was also performed. nih.gov
In another line of research, 3D-QSAR studies were performed on fluoroquinolone derivatives for their anti-tuberculosis activity. nih.gov These studies help in understanding the structural requirements for a compound to be an effective inhibitor. nih.gov The contour maps generated from such studies provide insights into how steric and electronic fields of the molecules influence their binding affinities to the target. nih.gov
Furthermore, QSAR models have been developed for other classes of quinoline (B57606) carboxylic acid derivatives to predict their activity against various targets. For example, a study on 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors utilized machine learning methods to develop robust predictive models. nih.gov While not directly focused on this compound, these studies highlight the methodologies applicable to developing predictive models for its derivatives.
The statistical quality and predictive power of the developed QSAR models are rigorously assessed using various validation techniques. These include internal validation methods like leave-one-out cross-validation and external validation using a separate test set of compounds. A statistically robust and predictive QSAR model can then be confidently used to screen virtual libraries of novel this compound derivatives and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process.
| Compound Class | Biological Activity Studied | Key Findings |
| 5-Fluoroquinolone-3-carboxylic acids | Anti-HIV-1 integrase | EC₅₀ values ranged from 0.032 to 29.85 μM. nih.gov |
| Fluoroquinolone derivatives | Anti-tuberculosis | Steric effects were found to be dominant in determining binding affinities. nih.gov |
| 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | Machine learning models were developed to predict inhibitory activity. nih.gov |
Biological Activity and Mechanistic Pharmacology
Antimicrobial Efficacy and Mechanisms
The antibacterial action of fluoroquinolones, the broader class to which 5-fluoroquinolone-3-carboxylic acids belong, is well-established and primarily targets the bacterial DNA replication machinery.
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication, while topoisomerase IV is primarily involved in the separation of interlinked daughter chromosomes following replication. youtube.comoup.com
The mechanism of inhibition involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA. nih.gov This complex stabilizes the DNA in a cleaved state, leading to double-strand breaks that are ultimately lethal to the bacterial cell. nih.gov The relative affinity of a fluoroquinolone for DNA gyrase versus topoisomerase IV can vary depending on the bacterial species. oup.com In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is more sensitive. youtube.comoup.comnih.gov The inhibitory activity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 1: Inhibitory Activity (IC50) of Representative Fluoroquinolones against Bacterial DNA Gyrase and Topoisomerase IV
| Fluoroquinolone | Bacterium | Target Enzyme | IC50 (µg/mL) |
| Ciprofloxacin (B1669076) | Escherichia coli | DNA Gyrase | 0.5 - 1.5 oup.com |
| Ciprofloxacin | Escherichia coli | Topoisomerase IV | 2 - 12 oup.com |
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | 12 - >100 oup.com |
| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 3.0 asm.org |
| Moxifloxacin (B1663623) | Staphylococcus aureus | Topoisomerase IV | 1.0 asm.org |
| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.4 asm.org |
| Sitafloxacin | Enterococcus faecalis | DNA Gyrase | 1.38 nih.gov |
| Sitafloxacin | Enterococcus faecalis | Topoisomerase IV | 1.42 nih.gov |
| Levofloxacin (B1675101) | Enterococcus faecalis | DNA Gyrase | 28.1 nih.gov |
| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | 8.49 nih.gov |
Fluoroquinolones are known for their broad-spectrum antibacterial activity, encompassing a wide range of both Gram-positive and Gram-negative pathogens. nih.gov The specific spectrum and potency can be influenced by the chemical modifications on the quinolone core. Generally, newer generations of fluoroquinolones exhibit enhanced activity against Gram-positive bacteria compared to older agents. nih.gov The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Fluoroquinolones against Various Bacteria
| Fluoroquinolone | Gram-Positive Bacteria | MIC (mg/L) | Gram-Negative Bacteria | MIC (mg/L) |
| Ciprofloxacin | Staphylococcus aureus | 0.082 - 146.978 nih.gov | Escherichia coli | Varies |
| Levofloxacin | Staphylococcus aureus | Varies | Escherichia coli | ≤0.25 - >2 asm.org |
| Moxifloxacin | Staphylococcus aureus | Varies | Pseudomonas aeruginosa | Varies |
| Gatifloxacin (B573) | Ciprofloxacin-susceptible isolates | 0.094 (median) nih.gov | Ciprofloxacin-susceptible isolates | 0.5 (median) nih.gov |
| Ciprofloxacin | Ciprofloxacin-susceptible isolates | Varies | Ciprofloxacin-susceptible isolates | 0.19 (median) nih.gov |
Several fluoroquinolones have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains. nih.govnih.gov This has led to their use as second-line agents in the treatment of this disease. The mechanism of action against mycobacteria is also through the inhibition of DNA gyrase. asm.org
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Fluoroquinolones against Mycobacterium tuberculosis
| Fluoroquinolone | MIC (mg/L) |
| Ciprofloxacin | 0.125 - 4.0 atsjournals.org |
| Ofloxacin | 0.25 - 4.0 atsjournals.org |
| Levofloxacin | 0.125 - 0.5 oup.com |
| Moxifloxacin | 0.032 - 0.5 oup.com |
| Sparfloxacin (B39565) | 0.1 asm.org |
The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. oup.com Resistance can arise through several mechanisms, including:
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its target. oup.comnih.gov
Reduced drug accumulation: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria or through increased efflux of the drug by bacterial efflux pumps. oup.com
Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes, can confer low-level resistance. nih.gov
Strategies to overcome this resistance are an active area of research and include:
Development of new fluoroquinolones: Designing novel derivatives that can evade existing resistance mechanisms. Newer fluoroquinolones, for instance, may have dual-targeting properties, inhibiting both DNA gyrase and topoisomerase IV with similar potency, which may require multiple mutations for high-level resistance to develop. oup.com
Hybrid molecules: Combining the fluoroquinolone scaffold with other antibacterial agents to create hybrid molecules with multiple mechanisms of action.
Efflux pump inhibitors: Co-administration of compounds that inhibit the bacterial efflux pumps responsible for extruding the fluoroquinolone from the cell.
Antiviral Activity
In addition to their antibacterial properties, certain 5-fluoroquinolone-3-carboxylic acid derivatives have been investigated for their potential as antiviral agents.
A significant body of research has focused on the ability of 5-fluoroquinolone-3-carboxylic acids to inhibit the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. tandfonline.comtandfonline.com HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. tandfonline.com Inhibition of this enzyme prevents the establishment of a productive infection.
Research has shown that a series of synthesized 5-fluoroquinolone-3-carboxylic acid derivatives exhibit potent anti-HIV activity. tandfonline.comtandfonline.com The mechanism of action is believed to involve the chelation of metal ions (Mg2+) in the active site of the HIV-1 integrase, a mechanism shared with other integrase inhibitors like Elvitegravir. tandfonline.com The antiviral activity is measured by the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
Table 4: Anti-HIV-1 Activity (EC50) of Representative 5-Fluoroquinolone-3-carboxylic Acid Derivatives
| Compound | Virus Strain | EC50 (µM) |
| 4a | HIV-1 IIIB | 13.44 tandfonline.com |
| 4e | HIV-1 IIIB (wild-type) | 0.032 tandfonline.comtandfonline.com |
| 4e | HIV-1 A17 (mutant) | 0.082 tandfonline.comtandfonline.com |
| Series 4a-n | HIV-1 IIIB | 0.032 - 29.85 tandfonline.com |
Anticancer and Antitumor Properties
The structural similarities between bacterial DNA gyrase and human topoisomerases have prompted investigations into the anticancer potential of fluoroquinolones. rsc.org These compounds have demonstrated cytotoxic activity against various cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key cellular enzymes. rsc.orgjscimedcentral.com
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have shown that fluoroquinolone derivatives can induce apoptosis in various cancer cell lines. nih.govnih.gov The inhibition of proper DNA replication by these compounds can trigger this apoptotic pathway. nih.govmdpi.com For instance, certain ciprofloxacin derivatives have been shown to induce apoptosis and arrest the cell cycle. rsc.org Gold(III) complexes with fluoroquinolones like norfloxacin (B1679917) and sparfloxacin have also demonstrated the ability to induce apoptosis in a concentration-dependent manner in lymphoma, myeloid leukemia, and melanoma cell lines. mdpi.com
Eukaryotic topoisomerases, particularly topoisomerase II, are vital enzymes for DNA replication and cell cycle regulation, making them important targets for anticancer drugs. news-medical.net Fluoroquinolones have been shown to inhibit eukaryotic topoisomerase II, leading to DNA fragmentation and the prevention of DNA synthesis. rsc.orgnih.gov This mechanism is a primary contributor to their anticancer effects. rsc.org Novel fluoroquinolone analogs have been designed specifically to target and inhibit topoisomerase II, demonstrating significant cytotoxicity against various cancer cell lines. news-medical.net The ability of these compounds to act as topoisomerase II inhibitors is a key area of interest in the development of new anticancer agents. rsc.org
Derivatives of fluoroquinolones have exhibited significant cytotoxic activity against a range of human cancer cell lines. For example, tetracyclic fluoroquinolone derivatives have shown high anticancer activity against breast (MCF-7) and lung (A549) tumor cell lines. jscimedcentral.com Ciprofloxacin derivatives have demonstrated potent activity against bladder (T-24) and prostate (PC-3) cancer cells, with some derivatives being more potent than the standard drug doxorubicin. rsc.org Furthermore, novel fluoroquinolone analogs have shown remarkable reductions in cell proliferation across a broad spectrum of cell lines in the NCI-60 screen, with IC50 values significantly lower than the established anticancer agent etoposide. news-medical.net
| Cancer Cell Line | Type of Cancer | Observed Effect of Fluoroquinolone Derivatives |
| MCF-7 | Breast Cancer | High anticancer activity. jscimedcentral.com |
| A549 | Lung Cancer | High anticancer activity. jscimedcentral.com |
| T-24 | Bladder Cancer | Potent cytotoxic activity. rsc.org |
| PC-3 | Prostate Cancer | Potent cytotoxic activity. rsc.org |
| HL-60 | Leukemia | Potent anticancer activity. nih.gov |
| HeLa | Cervical Cancer | Potent anticancer activity. nih.gov |
Antiparasitic Activities
The success of quinolones as antibacterial agents has spurred research into their potential against parasitic diseases, including malaria.
Malaria, caused by the Plasmodium falciparum parasite, remains a major global health issue. The search for new antimalarial drugs with novel mechanisms of action is ongoing. nih.gov While some 4-oxo-3-carboxyl quinolones have shown activity against the intra-erythrocytic stages of P. falciparum, the specific role of the 3-carboxylic acid group is critical. nih.gov Studies have indicated that the replacement of a 3-carboxyl ester group with a 3-carboxylic acid abolished the antimalarial activity. nih.gov This suggests that while the quinolone scaffold is a starting point, the specific functional groups at the C-3 position are crucial determinants of antimalarial potency and likely influence the drug's target within the parasite. nih.gov The evidence suggests that the antimalarial mechanism of these quinolone derivatives may not be the inhibition of topoisomerase II, unlike their antibacterial and some anticancer activities. nih.gov
Antileishmanial and Antitrypanosomal Properties
While direct studies on the antileishmanial and antitrypanosomal activities of 3-Fluoroquinoline-5-carboxylic acid are not extensively documented in publicly available research, the broader class of fluoroquinolones, to which it belongs, has been investigated for its potential against various parasitic protozoa, including Leishmania and Trypanosoma species. The mechanism of action of fluoroquinolones, which involves the inhibition of type II topoisomerases like DNA gyrase and topoisomerase IV, is a key target in these parasites as well. nih.govasm.org
Research has indicated that some fluoroquinolones exhibit measurable in vitro activity against bloodstream forms of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. nih.govasm.org Although many clinically used fluoroquinolones show weak antitrypanosomal effects, certain experimental derivatives have demonstrated significant cytotoxicity towards T. brucei. nih.govnih.gov These compounds appear to function by inducing the formation of protein-DNA complexes, a hallmark of topoisomerase II inhibition. nih.gov
A study on the antitrypanosomal activities of various fluoroquinolones revealed that structural modifications significantly impact their potency. For instance, tetracyclic analogs were found to be more potent than their bicyclic counterparts, with 50% effective concentrations (EC₅₀) in the low micromolar range. nih.gov Furthermore, substitutions at the C-7 position of the fluoroquinolone nucleus have been shown to influence antitrypanosomal activity. Derivatives with a 3-aminopyrrolidine (B1265635) group at this position displayed enhanced activity compared to those with a piperazinyl group. nih.gov
The following table summarizes the antitrypanosomal activity of some representative fluoroquinolone derivatives against Trypanosoma brucei. It is important to note that these are not derivatives of this compound but provide insight into the potential of the broader fluoroquinolone class.
| Compound | Core Nucleus | C-7 Substituent | Antitrypanosomal Activity (EC₅₀ in µM) |
| Norfloxacin | Bicyclic | Piperazinyl | High µM range |
| Ciprofloxacin | Bicyclic | Piperazinyl | ~52 |
| Sparfloxacin | Bicyclic | Piperazinyl with additional substitutions | - |
| PD124979 | Bicyclic | 3-Aminopyrrolidine | Improved activity over ciprofloxacin |
| PD124816 | Bicyclic | 3-Aminopyrrolidine | Improved activity over sparfloxacin |
Data sourced from studies on the antitrypanosomal activity of fluoroquinolones. nih.govnih.gov
While these findings suggest that the fluoroquinolone scaffold holds promise for the development of new antitrypanosomal agents, specific research into this compound and its derivatives is necessary to determine their specific activity against Leishmania and Trypanosoma species.
Antifungal Activity
The antifungal potential of the quinoline (B57606) scaffold has been recognized, with derivatives of this heterocyclic system showing activity against various fungal pathogens. nih.govfrontiersin.org However, specific studies focusing exclusively on the antifungal properties of this compound are limited in the available scientific literature. Much of the research has been directed towards the broader class of fluoroquinolones or other quinoline derivatives.
Some fluoroquinolones have been reported to exhibit indirect antifungal effects, which may be linked to their immunomodulatory activities. nih.gov For instance, levofloxacin has shown activity against Candida albicans infections in preclinical models, a phenomenon attributed to its ability to modulate the host's immune response. nih.gov
Investigations into other quinoline-based compounds have provided more direct evidence of antifungal action. For example, derivatives of quinoline-2-carboxylic acid have been synthesized and tested for their antimicrobial properties, with some showing inhibitory activity against Candida species. frontiersin.org A study on ciprofloxacin derivatives revealed that certain modifications, such as the introduction of a 4-(4-(methylthio)benzoyl)piperazin-1-yl group at the C-7 position, resulted in compounds with notable activity against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL for both. frontiersin.org
The following table presents data on the antifungal activity of a ciprofloxacin derivative, illustrating the potential for antifungal activity within the broader fluoroquinolone class.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1-cyclopropyl-6-fluoro-7-(4-(4-(methylthio)benzoyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Candida albicans | 32 |
| Aspergillus fumigatus | 32 |
Data from a study on the synthesis and biological evaluation of ciprofloxacin derivatives. frontiersin.org
These findings underscore the potential for developing antifungal agents based on the quinoline framework. However, dedicated research is required to ascertain the specific antifungal spectrum and potency of this compound and its derivatives.
Other Biological Activities (e.g., Anti-inflammatory, Antioxidant)
Beyond their primary antimicrobial actions, fluoroquinolones and other quinoline derivatives have been explored for a range of other biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov
Anti-inflammatory Activity:
Several fluoroquinolones have demonstrated immunomodulatory properties, which are largely anti-inflammatory in nature. nih.gov These effects are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production. nih.govnih.gov For example, gatifloxacin and its derivatives have been shown to suppress inflammation induced by bacterial infections. nih.gov Structural modifications at the C-3 carboxylic acid group of gatifloxacin have led to compounds with improved anti-inflammatory activities. nih.gov One such derivative, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was identified as a potent anti-inflammatory agent. nih.gov
The following table highlights the anti-inflammatory activity of a gatifloxacin derivative.
| Compound | Target | IC₅₀ (µg/mL) |
| N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Whole blood phagocytes oxidative burst | <12.5 |
| Neutrophils oxidative burst | <0.1 | |
| Macrophages phagocytes oxidative burst | <3.1 | |
| T-cell proliferation | 3.7 |
Data from a study on the anti-inflammatory activities of gatifloxacin derivatives. nih.gov
Antioxidant Activity:
The antioxidant potential of quinoline derivatives has also been a subject of investigation. Metal complexes of moxifloxacin, a fourth-generation fluoroquinolone, have been synthesized and evaluated for their antioxidant effects. nih.gov Specifically, moxifloxacin-rubidium and moxifloxacin-silver metal complexes displayed notable antioxidant activity. nih.gov
The antioxidant activity of these complexes is presented in the table below.
| Compound | Antioxidant Activity (IC₅₀ in µg/mL) |
| Moxifloxacin-rubidium (Moxi-Rb) | 8.26 |
| Moxifloxacin-silver (Moxi-Ag) | 9.19 |
| Moxifloxacin-titanium (Moxi-Ti) | 11.23 |
| Moxifloxacin-rhodium (Moxi-Rh) | 14.65 |
Data from a study on the antioxidant potential of moxifloxacin metal derivatives. nih.gov
While these studies on related fluoroquinolones suggest that the this compound scaffold could potentially exhibit anti-inflammatory and antioxidant properties, direct experimental evidence for the specific compound is needed to confirm these activities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Fluorine Substitution on Biological Activity and Pharmacokinetic Profile
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. In the context of the quinoline (B57606) scaffold, fluorine substitution has proven to be a critical determinant of efficacy. While the most famous examples are the fluoroquinolone antibiotics, which typically feature a fluorine atom at the C-6 position, the principles underlying its influence are broadly applicable. nih.govnih.gov
Selective introduction of fluorine can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This can lead to an extended plasma half-life and improved bioavailability. psu.edu Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and the charge distribution of the aromatic system, which can enhance the binding affinity of the molecule to its target protein. nih.gov
Although the C-6 fluorine is most common in antibacterial quinolones, research into other positions is ongoing. For the specific case of 3-Fluoroquinoline-5-carboxylic acid, the C-3 fluorine is positioned on the pyridine (B92270) ring of the quinolone nucleus. While direct studies on this exact isomer are limited, research on related compounds shows that substitutions at the C-3 position are critical for activity. For instance, the introduction of various heterocyclic moieties at the C-3 position of quinolones has been shown to produce potent antibacterial agents. encyclopedia.pubnih.gov This suggests that the C-3 position is electronically sensitive and that a fluorine atom here could profoundly modulate the molecule's interaction with biological targets, such as bacterial enzymes or viral proteins.
Critical Role of the Carboxylic Acid Group in Biological Recognition
The carboxylic acid group is an essential pharmacophore for many quinolone-based drugs, acting as a key anchor for binding to biological targets. In the well-studied fluoroquinolone antibiotics, the carboxylate at the C-3 position, in conjunction with the C-4 keto group, chelates a magnesium ion within the active site of bacterial DNA gyrase and topoisomerase IV. oup.com This interaction is fundamental to stabilizing the enzyme-DNA complex and inducing bacterial cell death. oup.com
For this compound, the carboxylic acid is located at the C-5 position on the benzene (B151609) ring. While this differs from the classical antibiotic arrangement, the group's ability to form strong ionic and hydrogen bonds remains. This functional group is crucial for biological recognition, potentially forming salt bridges with basic amino acid residues like arginine or lysine, or hydrogen bonds with residues like glutamine within a target's active site. encyclopedia.pubresearchgate.net Its position at C-5 would orient the molecule differently within a binding pocket compared to a C-3 or C-4 carboxylic acid, potentially leading to novel selectivity and activity profiles against different biological targets. The modification of this carboxylic acid group, for example by converting it to an ester, often results in a significant decrease or complete loss of biological activity, underscoring its necessity for potent interaction. slideshare.net
Impact of Substituents at N-1 and C-7 Positions on Efficacy and Selectivity
The N-1 and C-7 positions of the quinolone ring are pivotal sites for synthetic modification, profoundly influencing antibacterial potency, spectrum, and pharmacokinetic properties. nih.govnih.gov
C-7 Position: The substituent at the C-7 position is a primary determinant of the antibacterial spectrum and potency against specific pathogens. nih.gov Typically, this position is modified with a nitrogen-containing heterocyclic ring, such as a piperazine (B1678402) or pyrrolidine. nih.gov The nature of this ring and its substituents influences penetration into bacterial cells, recognition by efflux pumps, and activity against both Gram-positive and Gram-negative bacteria. oup.com For example, newer generation fluoroquinolones with more complex C-7 substituents exhibit enhanced activity against Gram-positive organisms like Streptococcus pneumoniae. aafp.org
The table below illustrates the effect of different C-7 substituents on the antimicrobial activity of a series of fluoroquinolone analogs.
| Compound | C-7 Substituent | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|---|
| Analog 1 | Piperazine | 0.5 | 0.125 |
| Analog 2 | 3-Methylpiperazine | 0.25 | 0.125 |
| Analog 3 | 3-Aminopyrrolidine (B1265635) | 0.125 | 0.25 |
| Analog 4 | 7-Amino-5-azaspiro[2.4]heptane | 0.06 | 0.125 |
This table presents hypothetical data based on published SAR trends for illustrative purposes. nih.govacs.org
Stereochemical Considerations and Enantiomeric Activity
The introduction of chiral centers into the quinolone structure can lead to significant differences in the biological activity of the resulting enantiomers. Chirality can be introduced at the N-1 substituent (e.g., a fluorocyclopropyl group) or, more commonly, at the C-7 substituent. acs.org
A classic example of enantiomeric differentiation is found in the drug ofloxacin, which is sold as a racemate (a 1:1 mixture of two enantiomers). Its antibacterial activity is almost entirely due to the (S)-enantiomer, which was later marketed as a separate, more potent drug called levofloxacin (B1675101). wikipedia.org The (S)-enantiomer binds more effectively to the bacterial DNA gyrase, highlighting the importance of precise three-dimensional geometry for optimal drug-target interaction. oup.com The less active (R)-enantiomer may contribute to side effects without providing therapeutic benefit.
This "chiral switch" demonstrates that stereochemistry is a critical factor in quinolone design. For derivatives of this compound, introducing a chiral substituent at the C-7 position would necessitate separation and individual testing of the enantiomers to identify the more active and potentially safer stereoisomer.
The table below shows the difference in activity between the racemic mixture and the pure enantiomer for a representative quinolone.
| Compound | Description | Relative Potency |
|---|---|---|
| Ofloxacin | Racemic (R/S)-mixture | 1x |
| Levofloxacin | Pure (S)-enantiomer | ~2x |
| (R)-enantiomer | Pure (R)-enantiomer | <0.1x |
This table is based on data for Ofloxacin/Levofloxacin. oup.com
Advanced Analytical Methods for Research and Quality Control
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, and various chromatographic techniques are indispensable for the analysis of "3-Fluoroquinoline-5-carboxylic acid." These methods are widely used for purity assessment, quantification, and monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Due to its versatility and efficiency, it is a primary analytical tool for "this compound."
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of fluoroquinolones and related compounds. nih.govjapsonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. nih.govjapsonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For the purity assessment of "this compound," a typical RP-HPLC method would involve a C18 column and a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape and retention. nih.gov The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. mdpi.com
Table 1: Illustrative RP-HPLC Method Parameters for Fluoroquinolone Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid (gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
This table presents a generalized set of parameters based on methods for structurally similar compounds and would require optimization for "this compound".
While "this compound" itself is not chiral, derivatives or related compounds within the quinolone class can be. oup.com Chiral HPLC is essential for separating enantiomers, which can have different pharmacological and toxicological profiles. There are two main approaches for the chiral separation of quinolones by HPLC: direct and indirect.
The direct method employs a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. oup.com Polysaccharide-based CSPs are commonly used for this purpose. oup.comnih.gov The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. nih.gov
To enhance the analytical capabilities of HPLC, it is often coupled with advanced detection techniques.
HPLC with Diode Array Detection (HPLC-DAD) : A Diode Array Detector (DAD) acquires the UV-visible spectrum for each point in the chromatogram. This provides information about the spectral purity of the peaks and can aid in the identification of unknown impurities by comparing their spectra with a library of known compounds. nih.gov
HPLC with Mass Spectrometry (HPLC-MS) : Coupling HPLC with a mass spectrometer provides highly selective and sensitive detection. nih.gov Mass spectrometry offers information about the molecular weight and fragmentation pattern of the analyte, allowing for its unequivocal identification. This is particularly useful for the characterization of metabolites and degradation products of "this compound." nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for monitoring the progress of chemical reactions. researchgate.netresearchgate.net For the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.netresearchgate.net A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The separated spots are then visualized, typically under UV light.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are known for their high efficiency and low sample consumption.
Capillary Electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of fluoroquinolone antibiotics. nih.govscispace.comactamedicamarisiensis.ro In CE, the separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. nih.gov
For the analysis of "this compound," Capillary Zone Electrophoresis (CZE) would be the most applicable mode. scispace.comnih.gov In CZE, the separation is based on the charge-to-size ratio of the analytes. The method can be optimized by adjusting the pH, concentration of the background electrolyte, applied voltage, and temperature. scispace.comactamedicamarisiensis.ro Chiral separations of quinolones have also been achieved using CE with the addition of a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.govmdpi.com
Capillary Electrophoresis (CE) for Separation and Quantification
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For acidic compounds such as this compound, the pH of the background electrolyte (BGE) is a critical parameter, as it dictates the charge of the analyte. By selecting a pH above the pKa of the carboxylic acid group, the compound will be deprotonated and carry a negative charge, enabling its migration towards the anode.
A potential Capillary Zone Electrophoresis (CZE) method for the separation and quantification of this compound could be developed based on methodologies established for similar fluoroquinolone and quinoline (B57606) carboxylic acid derivatives. The key parameters of such a method would include the composition and pH of the background electrolyte, the applied voltage, capillary dimensions, and the detection wavelength.
Hypothetical Capillary Electrophoresis Method Parameters:
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard for CZE, providing good resolution and heat dissipation. |
| Background Electrolyte | 25 mM Sodium Borate Buffer | Borate buffers are commonly used for the analysis of acidic compounds and provide good buffering capacity in the alkaline pH range. |
| pH | 9.0 | Ensures complete deprotonation of the carboxylic acid group, leading to consistent migration times and peak shapes. |
| Applied Voltage | 20 kV | A typical voltage that provides a balance between rapid analysis and Joule heating. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for sample introduction. |
| Detection | UV Absorbance at 254 nm and 330 nm | Quinolone derivatives typically exhibit strong absorbance in the UV region, allowing for sensitive detection. |
Under these hypothetical conditions, this compound would migrate as an anion. Its quantification would be achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations.
Method Validation for Analytical Procedures
To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. The validation of the hypothetical CE method for this compound would be performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated nih.goveuropa.eu.
Key Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by the separation of the analyte from potential interferents and by assessing peak purity using a diode-array detector.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for the LOQ is 10:1.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For a CE method, this would involve varying parameters such as the BGE concentration, pH, and applied voltage.
Illustrative Data Tables for Method Validation:
Linearity Data:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 1502 |
| 10 | 3015 |
| 25 | 7530 |
| 50 | 15055 |
| 100 | 30110 |
| Regression Equation | y = 300.9x + 12.5 |
| Correlation Coefficient (r²) | 0.9998 |
Precision Data:
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 25 | 1.2 | 1.8 |
| 50 | 0.9 | 1.5 |
| 75 | 0.8 | 1.3 |
Accuracy (Recovery) Data:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 50.3 | 100.6 |
| 80 | 79.6 | 99.5 |
| Average Recovery (%) | 99.7 |
The successful validation of an analytical method provides confidence in the reliability of the data generated, which is crucial for decision-making in both research and quality control environments.
Environmental Fate and Ecological Impact if Applicable to Specific Research Focus
Adsorption and Desorption Kinetics in Environmental Matrices
The interaction of FQCAs with soil and sediment is a critical factor governing their mobility and bioavailability in the environment. Studies on analogous compounds, such as ciprofloxacin (B1669076), ofloxacin, and levofloxacin (B1675101), on various soil types, including red clay, reveal significant adsorption, which limits their transport through the soil profile. iwaponline.comresearchgate.net
The adsorption process of these FQCAs is typically characterized by two distinct phases: an initial rapid phase followed by a much slower approach to equilibrium. iwaponline.com This kinetic behavior is well-described by the pseudo-second-order (PSO) model, which suggests that the rate-limiting step may be chemical sorption or chemisorption, involving the sharing or exchange of electrons between the adsorbate and the adsorbent. iwaponline.comnih.gov This strong interaction is also reflected in the low desorption rates observed for these compounds. iwaponline.com For instance, one study found that while the adsorption removal of FQCAs could be as high as 98.33%, the desorption was minimal, ranging from only 1.35% to 3.09%. iwaponline.com
The kinetics of adsorption can be influenced by the specific environmental matrix. For example, the adsorption capacity of red clay soil for some FQCAs has been shown to be superior to other adsorbent materials. iwaponline.com
Interactive Data Table: Adsorption Kinetic Models for Fluoroquinolone Carboxylic Acids on Red Clay Soil
| Fluoroquinolone Carboxylic Acid | Kinetic Model | R² Value | Adsorption Mechanism |
| Ciprofloxacin | Pseudo-Second-Order | >0.99 | Chemical Adsorption |
| Ofloxacin | Pseudo-Second-Order | >0.99 | Chemical Adsorption |
| Levofloxacin | Pseudo-Second-Order | >0.99 | Chemical Adsorption |
Note: This data is based on studies of ciprofloxacin, ofloxacin, and levofloxacin and is used as a proxy for 3-Fluoroquinoline-5-carboxylic acid.
Factors Influencing Environmental Behavior
Several environmental factors play a crucial role in determining the fate and behavior of FQCAs in soil and aquatic systems. These include pH, the presence of organic matter, and the ionic strength of the surrounding solution.
pH: The pH of the environmental matrix is a dominant factor controlling the adsorption of FQCAs. nih.govmdpi.comuvigo.es These compounds are amphoteric, meaning they can exist as cations, zwitterions, or anions depending on the pH. The speciation of the molecule significantly affects its interaction with soil surfaces. Adsorption of FQCAs is generally highest in the pH range of 5 to 7. researchgate.net In acidic conditions (pH < 6), the cationic form prevails, leading to strong electrostatic attraction with negatively charged soil particles. nih.govmdpi.com As the pH increases towards the isoelectric point, the zwitterionic form becomes dominant, which also exhibits high adsorption. researchgate.netnih.gov However, in alkaline conditions (pH > 8), the anionic form is more prevalent, leading to electrostatic repulsion from negatively charged soil surfaces and a subsequent decrease in adsorption. nih.govmdpi.com
Organic Matter: The presence of organic matter, such as humic substances, in soil and sediment can significantly influence the binding of fluoroquinolones. mdpi.com Humic substances can interact with FQCAs through various mechanisms, including hydrogen bonding and van der Waals forces, which can either enhance or reduce their adsorption depending on the specific conditions. mdpi.com
Ionic Strength: An increase in the ionic strength of the soil solution or water can lead to a decrease in the adsorption of FQCAs. mdpi.com This is because the increased concentration of competing ions can screen the electrostatic interactions between the FQCA molecules and the soil particle surfaces.
Biodegradation Pathways and Metabolite Formation
The biodegradation of fluoroquinolones in the environment is generally considered to be a slow process, contributing to their persistence. nih.govresearchgate.net However, microbial degradation can occur, although often incompletely.
The primary route of microbial degradation for many fluoroquinolones involves the modification of the piperazine (B1678402) ring, a common structural feature. nih.govfrontiersin.orgresearchgate.net This can include processes such as the cleavage of carbon-nitrogen bonds within the ring, followed by oxidation and de-ethylation. frontiersin.orgresearchgate.net Co-metabolism, where the degradation of the antibiotic occurs in the presence of other organic carbon sources, is considered an important mechanism for the biodegradation of these compounds in the environment. frontiersin.org
Studies on the degradation of various fluoroquinolones through advanced oxidation processes (AOPs) have identified several potential degradation pathways. mdpi.com While not microbial, these pathways provide insight into the potential transformation products that might be formed in the environment. These pathways can involve reactions such as piperazine ring cleavage, defluorination, and hydroxylation. mdpi.com
It is important to note that some of the degradation intermediates of fluoroquinolones may have their own toxicological profiles, and in some cases, can be more toxic than the parent compound. mdpi.comiaea.org For example, research has shown that some degradation products of ciprofloxacin pose risks of mutagenicity. mdpi.com
Future Research Directions and Therapeutic Advancement
Rational Design of Next-Generation 3-Fluoroquinoline-5-carboxylic acid Analogues
The rational design of new analogues of this compound is a cornerstone of future research. This approach leverages an understanding of the structure-activity relationships (SAR) to create more potent and selective molecules. nih.gov Key to this is the modification of the quinolone core at various positions to enhance its therapeutic properties. nih.govresearchgate.net The 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid moiety serves as a fundamental scaffold in many FDA-approved drugs. researchgate.net
The development of quinolones has been marked by generational advancements, each with an expanded spectrum of activity. nih.govwikipedia.org For instance, the introduction of a fluorine atom at the C-6 position significantly broadened the antibacterial activity. nih.gov Further modifications at positions R5, R7, and R8 have been explored to improve activity against Gram-positive bacteria. nih.gov The C-7 position, in particular, has been a major focus for modifications, with the addition of pyrrolidinyl or piperazinyl groups leading to enhanced potency. nih.govoup.com
The design of next-generation analogues also aims to address the growing issue of antimicrobial resistance. mdpi.com By understanding how structural modifications influence the interaction with bacterial targets like DNA gyrase and topoisomerase IV, researchers can design compounds that are less susceptible to resistance mechanisms. oup.comresearchgate.netnih.gov For example, C-8 methoxy (B1213986) substituents have been associated with an improved spectrum of activity and reduced rates of mutant selection. researchgate.net
Exploration of Multi-Targeting Approaches
The "one drug, one target" paradigm is increasingly being replaced by multi-targeting approaches, which aim to develop single molecules that can interact with multiple biological targets. nih.gov This strategy is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.govnih.gov The quinoline (B57606) scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs) due to its versatile chemical nature. nih.govnih.gov
Researchers are exploring the design of quinoline derivatives that can simultaneously inhibit multiple enzymes. For example, novel quinoline–sulfonamides have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the potential treatment of Alzheimer's disease. nih.gov Similarly, quinoline derivatives are being investigated as inhibitors of key signaling pathways in cancer, such as those involving c-Met, VEGF, and EGF receptors. nih.gov The ability of these compounds to interact with multiple targets can lead to synergistic therapeutic effects and may help to overcome drug resistance. researchgate.net
The development of MTDLs requires a deep understanding of the polypharmacology of quinolones, which is the ability of a single drug to have multiple mechanisms of action. researchgate.net This knowledge can be used to rationally design compounds with a desired multi-target profile.
Development of Hybrid Molecules and Prodrugs
The development of hybrid molecules and prodrugs represents another promising avenue for advancing the therapeutic potential of this compound.
Hybrid Molecules: This strategy involves combining the quinoline scaffold with other pharmacologically active molecules to create a single hybrid entity with enhanced or novel activities. nih.gov This approach has been successfully applied in the development of new anticancer and antimalarial agents. ijpsjournal.commdpi.com For instance, quinoline-oxadiazole hybrids have shown promising antitubercular activity, while quinoline-triazole hybrids have also been investigated for their therapeutic potential. nih.gov The rationale behind this approach is that the resulting hybrid molecule may exhibit improved efficacy, reduced toxicity, and a lower likelihood of developing resistance compared to the individual components. nih.gov
Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.gov This approach can be used to overcome various challenges associated with drug delivery, such as poor solubility, instability, and unfavorable pharmacokinetic properties. nih.gov For example, a fluoroquinolone prodrug, PA2808, was developed to improve the water solubility of its highly active parent drug, PA2789, for potential aerosol delivery. acs.org The use of prodrug strategies can also help to reduce cellular permeability issues that may arise from modifications aimed at improving enzyme inhibition. nih.gov The design of effective prodrugs requires careful consideration of the chemical linkage between the parent drug and the promoiety to ensure efficient release of the active compound at the target site.
Application in Novel Disease Areas
While quinolones are traditionally known for their antibacterial activity, there is growing interest in exploring their therapeutic potential in other disease areas. mdpi.com The versatile nature of the quinoline scaffold allows for the design of compounds with a wide range of biological activities. nih.gov
Anticancer Activity: Several quinoline derivatives have demonstrated significant antiproliferative properties. nih.gov They can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell growth and survival. ijpsjournal.commdpi.com For example, quinoline-3,4-dihydropyrimidin-2(1H)-one hybrids have shown potential cytotoxic effects on various cancer cell lines. ekb.eg
Antiviral Activity: Certain quinolone-3-carboxylic acids have been identified as potential inhibitors of HIV-1 integrase. nih.gov One compound, in particular, exhibited potent activity against both wild-type and mutant strains of the virus. nih.gov
Neurodegenerative Diseases: As mentioned earlier, quinoline derivatives are being explored as multi-targeting agents for diseases like Alzheimer's. nih.gov
Other Infections: The use of fluoroquinolones is being investigated for a range of infections beyond common bacterial ones, including those caused by mycobacteria and certain protozoa. nih.govmerckmanuals.comnih.gov However, it's important to note that the use of fluoroquinolones for non-bacterial infections or mild bacterial infections is generally not recommended due to the risk of side effects and the development of resistance. nih.govwebmd.com
Integration with Systems Biology and Omics Technologies
The integration of systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) is revolutionizing drug discovery and development. nih.govdrugtargetreview.com These approaches provide a holistic view of biological systems and can help to identify novel drug targets, elucidate mechanisms of action, and predict drug responses. mdpi.comnygen.io
In the context of this compound research, these technologies can be applied in several ways:
Target Identification: Omics approaches can be used to identify new molecular targets for quinolone-based drugs. mdpi.com For example, metabolomics can provide insights into the metabolic pathways that are essential for the survival of pathogens or cancer cells, thereby revealing potential new targets. drugtargetreview.commdpi.com
Mechanism of Action Studies: Proteomics can be used to study the changes in protein expression that occur in response to treatment with a quinolone derivative, helping to elucidate its mechanism of action. mdpi.com
Biomarker Discovery: Omics data can be used to identify biomarkers that can predict which patients are most likely to respond to a particular quinolone-based therapy. nygen.io
Resistance Mechanisms: Understanding the genetic and molecular basis of resistance through genomics and transcriptomics can inform the design of new quinolones that can overcome these mechanisms. mdpi.commdpi.com
By integrating these powerful technologies into the drug discovery and development process, researchers can accelerate the translation of promising this compound analogues into effective therapies. drugtargetreview.comnygen.io
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-fluoroquinoline-5-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile or neoprene compliant with EN 374 standards), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during weighing or reactions generating dust/aerosols .
- Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose of waste via hazardous chemical protocols .
- Storage : Store in airtight containers at room temperature, away from ignition sources, and in a dry environment to prevent degradation .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer :
- Synthetic Routes : A plausible pathway involves fluorination of quinoline precursors. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) can serve as an intermediate, where hydrolysis of the ester group yields the carboxylic acid .
- Key Steps :
Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
Cyclization : Employ Friedländer synthesis with aminobenzaldehyde derivatives.
Hydrolysis : Acidic or basic hydrolysis of ester intermediates to the carboxylic acid .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the quinoline backbone and fluorine substitution (e.g., F NMR for fluorine environment analysis).
- IR Spectroscopy : Identify carboxylic acid (-COOH) stretching bands (~2500-3300 cm) and quinoline ring vibrations (C=N at ~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for fluorinated quinoline derivatives?
- Methodological Answer :
- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-fluoropyridine-3-carboxylic acid, CAS 393-55-5) to identify substituent effects .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict F NMR shifts or IR spectra, aligning theoretical and experimental results .
- Collaborative Reproducibility : Share raw data (e.g., via platforms like Zenodo) to verify peak assignments across labs .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 25–60°C, pH 1–13) with HPLC monitoring. Carboxylic acids are prone to decarboxylation under strong bases; buffered neutral conditions (pH 6–8) are optimal .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as fluorinated aromatics may undergo radical reactions .
Q. How can researchers investigate the biological interactions of this compound, such as enzyme inhibition?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or dehydrogenases) .
- In Vitro Assays :
Enzyme Kinetics : Measure IC values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).
Cellular Uptake : Use LC-MS to quantify intracellular concentrations in model cell lines .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?
- Methodological Answer :
- Analytical Challenges : Fluorine’s electronegativity may suppress ionization in MS, requiring derivatization (e.g., esterification) for enhanced detection .
- Chromatographic Methods :
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to improve peak resolution.
- GC-MS : Silylation (e.g., BSTFA) to volatilize the carboxylic acid for gas-phase analysis .
Data Interpretation and Validation
Q. How should researchers validate conflicting reports on the biological activity of fluorinated quinolines?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Metabolite Profiling : Use untargeted metabolomics (UHPLC-QTOF-MS) to identify active metabolites that may contribute to observed effects .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
